molecular formula C8H13NO B1398788 6-Azaspiro[3.5]nonan-2-one CAS No. 1359703-25-5

6-Azaspiro[3.5]nonan-2-one

Cat. No.: B1398788
CAS No.: 1359703-25-5
M. Wt: 139.19 g/mol
InChI Key: ABYRULNPYCZNOI-UHFFFAOYSA-N
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Description

6-Azaspiro[3.5]nonan-2-one is a cyclic organic compound . It is related to 7-Azaspiro[3.5]nonan-2-one hydrochloride, which has a molecular weight of 175.66 .


Synthesis Analysis

The Reformatsky reagent, derived from the methyl 1-bromocyclohexanecarboxylate and zinc, reacts with N′ - (arylmethylidene)benzohydrazides, to form N - (1-aryl-3-oxo-2-azaspiro [3.5]nonan-2-yl)benzamides as a result of intramolecular cyclization of the initial addition products .


Molecular Structure Analysis

The InChI code for 7-Azaspiro[3.5]nonan-2-one hydrochloride is 1S/C8H13NO.ClH/c10-7-5-8 (6-7)1-3-9-4-2-8;/h9H,1-6H2;1H . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

In a study, spirocyclic oxetanes, including 2-oxa-6-azaspiro[3.3]heptane were converted into o-cycloalkylaminoacetanilides for oxidative cyclizations using Oxone® in formic acid. The expanded spirocyclic oxetane successfully gave the [1,2-a] ring-fused benzimidazole .


Physical and Chemical Properties Analysis

7-Azaspiro[3.5]nonan-2-one hydrochloride, a related compound, has a molecular weight of 175.66, and it is a solid at room temperature. It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Anticonvulsant Properties

6-Azaspiro[3.5]nonan-2-one and its derivatives have been extensively studied for their anticonvulsant properties. Research has demonstrated that certain derivatives, such as N-[(2,4-dichlorophenyl)-amino]-2-azaspiro[4.4]nonane-1,3-dione, exhibit significant anti-seizure properties in animal models. These compounds were found to be effective in the maximal electroshock (MES) seizure model, with their activity likely linked to their interaction with GABA(A) receptors (Kamiński et al., 2008). Additionally, studies have shown a correlation between the lipophilicity of these compounds and their anticonvulsant efficacy (Kamiński et al., 2006).

Role in the Synthesis of Bioactive Natural Products

The 1-azaspiro[4.4]nonane ring system, a closely related structure, forms the core skeleton of certain bioactive natural products like cephalotaxine. These compounds have shown pronounced antileukemic activity, particularly in cases of chronic myelogenous leukemia resistant to conventional therapies (Serry A. A. El Bialy et al., 2005).

Development of Spirocyclic Compounds

This compound and its variants are integral in the development of spirocyclic compounds, which are found in natural or synthetic products with significant biological activities. These compounds are challenging targets for chemical synthesis due to their unique structures and potential applications, such as serving as templates for constructing synthetic receptors or intermediates in enzyme inhibitor synthesis (Sinibaldi & Canet, 2008).

Anticancer Properties

Certain derivatives of this compound, like Azaspirane, have been shown to inhibit human multiple myeloma cell growth. These compounds demonstrate significant therapeutic potential, particularly due to their ability to induce apoptosis in cancer cells and inhibit key inflammatory cytokines in the bone marrow milieu (Hamasaki et al., 2005).

Inhibition of Matrix Metalloproteinases

This compound derivatives have also been investigated for their role in inhibiting matrix metalloproteinases (MMPs), enzymes implicated in various pathological processes including cancer metastasis and inflammatory diseases. Studies have shown that these compounds exhibit moderate inhibitory activity against MMP-2, making them potential candidates for the development of new MMP inhibitors (Zhang et al., 2017).

Antiviral Activity

1-Thia-4-azaspiro[4.5]decan-3-one derivatives, related to this compound, have been synthesized and evaluated for their activity against human coronaviruses and influenza viruses. Some of these compounds were found to inhibit human coronavirus replication, highlighting their potential as antiviral agents (Çağla Begüm Apaydın et al., 2019).

GPR119 Agonists

7-Azaspiro[3.5]nonane derivatives, structurally related to this compound, have been developed as GPR119 agonists. These compounds show promising glucose-lowering effects in diabetic rats and have a favorable pharmacokinetic profile, making them potential candidates for diabetes treatment (Matsuda et al., 2018).

Safety and Hazards

The safety data sheet for 6-azaspiro[3.5]nonan-2-one suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It recommends using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Future Directions

Spirocyclic oxetanes, including 2-oxa-6-azaspiro[3.3]heptane, have been converted into o-cycloalkylaminoacetanilides for oxidative cyclizations, indicating potential future directions for research . Further studies are needed to explore the potential applications of 6-Azaspiro[3.5]nonan-2-one in various fields.

Properties

IUPAC Name

6-azaspiro[3.5]nonan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c10-7-4-8(5-7)2-1-3-9-6-8/h9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABYRULNPYCZNOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC(=O)C2)CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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